Thioacetic acid s-(4-oxo-cyclohexyl) ester
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Overview
Description
Thioacetic acid s-(4-oxo-cyclohexyl) ester is an organic compound with the molecular formula C8H12O2S It is characterized by the presence of a thioester functional group, which is a sulfur analog of an ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Thioacetic acid s-(4-oxo-cyclohexyl) ester can be synthesized through the reaction of thioacetic acid with 4-oxocyclohexanol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the thioester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Thioacetic acid s-(4-oxo-cyclohexyl) ester undergoes various types of chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclohexyl ring can be reduced to form the corresponding alcohol.
Substitution: The thioester group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted thioesters depending on the nucleophile used.
Scientific Research Applications
Thioacetic acid s-(4-oxo-cyclohexyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of thioacetic acid s-(4-oxo-cyclohexyl) ester involves its interaction with specific molecular targets and pathways. The thioester group can undergo hydrolysis to release thioacetic acid and the corresponding alcohol, which can then participate in various biochemical processes. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
- Thioacetic acid s-(4-oxo-cyclopentyl) ester
- Thioacetic acid s-(4-oxo-cycloheptyl) ester
- Thioacetic acid s-(4-oxo-cyclooctyl) ester
Uniqueness
Thioacetic acid s-(4-oxo-cyclohexyl) ester is unique due to its specific ring size and the presence of the thioester functional group. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
IUPAC Name |
S-(4-oxocyclohexyl) ethanethioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2S/c1-6(9)11-8-4-2-7(10)3-5-8/h8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFHDFQIJHDWMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CCC(=O)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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